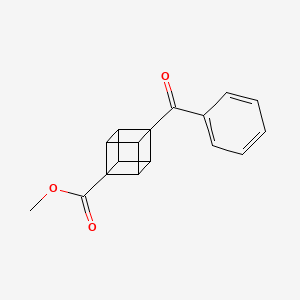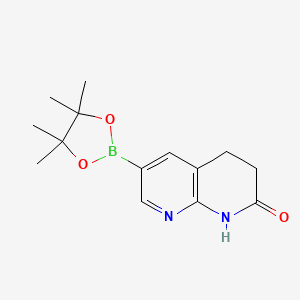
5,5'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is a chemical compound with the molecular formula C16H16N2O5. It is known for its unique structure, which includes two picolinaldehyde groups connected by an oxybis(ethane-2,1-diyl)bis(oxy) linker. This compound is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde typically involves the reaction of picolinaldehyde with a suitable diol under controlled conditions. One common method includes the use of ethylene glycol as the diol, which reacts with picolinaldehyde in the presence of an acid catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
化学反应分析
Types of Reactions
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinic acid.
Reduction: 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is used in several scientific research fields:
作用机制
The mechanism by which 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .
相似化合物的比较
Similar Compounds
5,5’-((Methylene-bis(oxy))bis(oxy))dipicolinaldehyde: Similar structure but with a methylene linker instead of an ethane-2,1-diyl linker.
5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Uniqueness
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is unique due to its specific linker and functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of coordination polymers and the study of enzyme mechanisms .
属性
IUPAC Name |
5-[2-[2-(6-formylpyridin-3-yl)oxyethoxy]ethoxy]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-11-13-1-3-15(9-17-13)22-7-5-21-6-8-23-16-4-2-14(12-20)18-10-16/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBBGDJITCAMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCOCCOC2=CN=C(C=C2)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,8aR)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258512.png)
![(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258522.png)

![(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258531.png)



![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one](/img/structure/B8258551.png)






